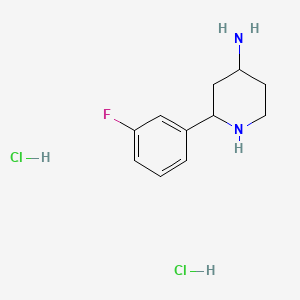

2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride

Descripción

2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride is a fluorinated piperidine derivative with a 3-fluorophenyl substituent at the 2-position of the piperidine ring and an amine group at the 4-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research.

Propiedades

Fórmula molecular |

C11H17Cl2FN2 |

|---|---|

Peso molecular |

267.17 g/mol |

Nombre IUPAC |

2-(3-fluorophenyl)piperidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C11H15FN2.2ClH/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11;;/h1-3,6,10-11,14H,4-5,7,13H2;2*1H |

Clave InChI |

XVKAHCCMIIXLLY-UHFFFAOYSA-N |

SMILES canónico |

C1CNC(CC1N)C2=CC(=CC=C2)F.Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3-fluoroaniline with piperidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted piperidine compounds.

Aplicaciones Científicas De Investigación

2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of 2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The fluorophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl Substituents

Table 1: Key Structural and Physical Properties

Key Differences and Implications

In contrast, the target compound’s simpler structure may favor better membrane permeability. Halogenated derivatives (e.g., N-(5-Chloro-2-fluorobenzyl)) show increased lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Salt Form and Solubility :

- All listed compounds are dihydrochloride salts, improving solubility compared to free bases. However, hygroscopicity varies (e.g., 16 is hygroscopic, while 17 is a stable amorphous solid) .

Synthetic Routes :

- General methods (e.g., HCl-EA recrystallization in ) are shared among these compounds. However, intermediates like pyrimidine derivatives () or benzyl halides () dictate reaction complexity .

Actividad Biológica

2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound features a piperidine ring substituted with a 3-fluorophenyl group, which significantly influences its chemical reactivity and biological activity. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various pharmacological applications.

The biological activity of 2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes:

- Receptor Binding : The compound has shown potential to bind to various neurotransmitter receptors, particularly those involved in pain modulation, such as opioid receptors.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, influencing physiological processes.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits significant biological activity:

1. Anticancer Activity

Studies have suggested that derivatives of piperidine compounds can exhibit anticancer properties. For instance, a related piperidine derivative demonstrated better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . This indicates potential applications in cancer therapy.

2. Neurological Effects

The interaction with neurotransmitter systems suggests possible implications for neurological disorders. The compound's ability to modulate dopaminergic and serotonergic systems may offer therapeutic avenues for conditions such as depression or anxiety.

3. Antiparasitic Activity

Preliminary findings indicate that similar piperidine derivatives have shown antiparasitic activities against Plasmodium falciparum, the causative agent of malaria. These compounds displayed significant reductions in parasitemia in animal models, suggesting their potential as new antimalarial agents .

Research Findings and Case Studies

Q & A

Q. What are the standard synthetic routes for 2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride, and how are reaction conditions optimized?

The synthesis typically involves:

- Piperidine Ring Formation : Starting from commercially available piperidine derivatives or via cyclization reactions (e.g., reductive amination of ketones).

- Fluorophenyl Introduction : A Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-fluorophenyl group .

- Amine Functionalization : The primary amine at position 4 is introduced via reductive amination or substitution reactions.

- Salt Formation : The free base is treated with HCl to form the dihydrochloride salt for improved solubility .

Optimization : Reaction conditions (temperature, solvent, catalyst) are adjusted using Design of Experiments (DoE) to maximize yield. For example, dichloromethane or ethanol solvents are common, and sodium hydroxide may facilitate substitutions .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~7.4 ppm for fluorophenyl protons) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 223.12 for the free base).

- X-ray Crystallography : SHELXL software refines crystal structures, confirming stereochemistry and salt formation .

- HPLC : Purity assessment (>95% is typical for research-grade material) .

Q. How does the dihydrochloride form enhance research utility compared to the free base?

The dihydrochloride salt improves:

- Solubility : Enhanced aqueous solubility for in vitro assays (e.g., ~50 mg/mL in water vs. <5 mg/mL for the free base).

- Stability : Reduced hygroscopicity and degradation under ambient conditions .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies of derivatives?

Discrepancies in reported activities (e.g., receptor binding affinities) arise from:

Q. How can reaction by-products during synthesis be minimized or characterized?

Common by-products include:

- Incomplete Substitution : Residual intermediates from fluorophenyl coupling.

- Oxidation Products : Formation of ketones or N-oxides under harsh conditions.

Mitigation :- Monitor reactions via TLC or in-situ IR.

- Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. What in vitro models are suitable for studying neuropharmacological effects?

- Receptor Binding Assays : Radioligand displacement (e.g., [³H]-LSD for serotonin receptors).

- Functional Assays : cAMP modulation in cells expressing histamine H3 receptors (IC₅₀ values <100 nM reported for analogs) .

- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to predict permeability (logP ~2.5 ideal) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.